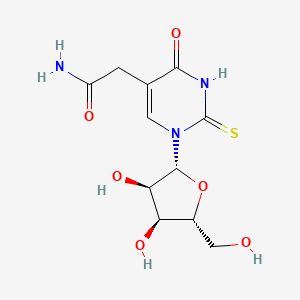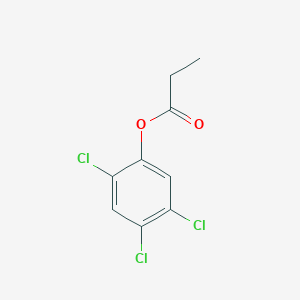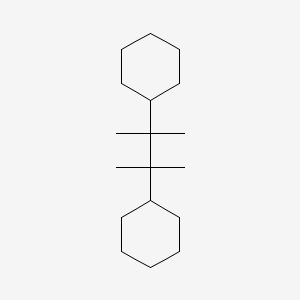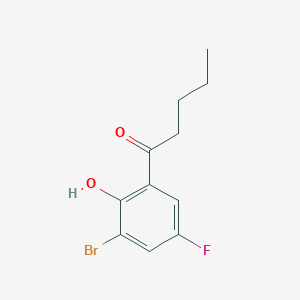
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)pentan-1-one is a chemical compound with the molecular formula C11H12BrFO2. It is characterized by the presence of a bromine atom, a fluorine atom, and a hydroxyl group attached to a phenyl ring, which is further connected to a pentanone chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of sodium bromide and hydrogen peroxide in the presence of hydrochloric acid to achieve bromination . The fluorination step can be carried out using a fluorinating agent such as Selectfluor. The final step involves the attachment of the pentanone chain through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)pentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pentanone chain can be reduced to form an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)pentan-2-one.
Reduction: Formation of 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)pentan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)pentan-1-one has several scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of complex molecules through various reactions such as cross-coupling and cyclization.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)pentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms, along with the hydroxyl group, allows the compound to form strong interactions with target proteins, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one: Similar structure but with an ethanone chain instead of a pentanone chain.
5-Fluoro-2-hydroxyphenylacetone: Lacks the bromine atom and has an acetone chain instead of a pentanone chain.
Uniqueness
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)pentan-1-one is unique due to the combination of bromine, fluorine, and hydroxyl groups on the phenyl ring, along with the pentanone chain. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
1813-21-4 |
|---|---|
Fórmula molecular |
C11H12BrFO2 |
Peso molecular |
275.11 g/mol |
Nombre IUPAC |
1-(3-bromo-5-fluoro-2-hydroxyphenyl)pentan-1-one |
InChI |
InChI=1S/C11H12BrFO2/c1-2-3-4-10(14)8-5-7(13)6-9(12)11(8)15/h5-6,15H,2-4H2,1H3 |
Clave InChI |
KFMNJJWMOQVEJF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C1=C(C(=CC(=C1)F)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


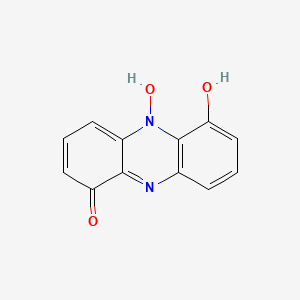
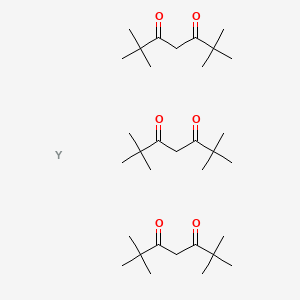
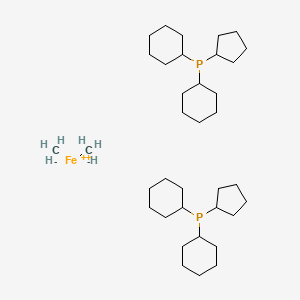
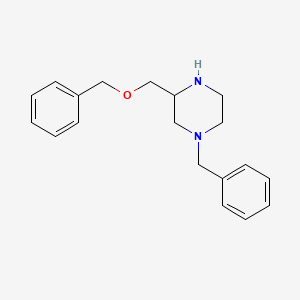

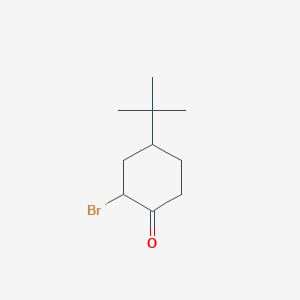

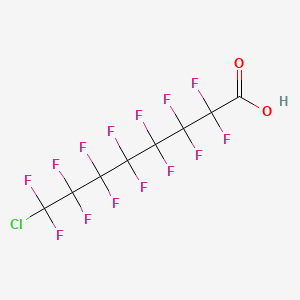
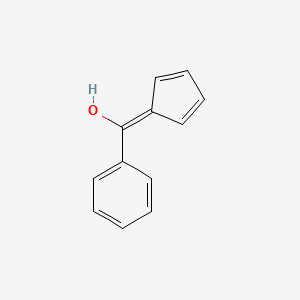

![Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy](/img/structure/B14749064.png)
